3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Lipophilicity Membrane permeability Druglikeness

3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (PubChem CID is a fully synthetic quinoline-based small molecule that juxtaposes a 3,4-dimethylbenzenesulfonyl acceptor at the 3‑position with a pyrrolidin-1-yl donor at the 4‑position of the quinoline scaffold. The compound possesses a molecular weight of 366.5 g·mol⁻¹, a predicted XLogP3-AA of 4.3, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and a topological polar surface area of 58.7 Ų.

Molecular Formula C21H22N2O2S
Molecular Weight 366.48
CAS No. 872209-39-7
Cat. No. B2571364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
CAS872209-39-7
Molecular FormulaC21H22N2O2S
Molecular Weight366.48
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4)C
InChIInChI=1S/C21H22N2O2S/c1-15-9-10-17(13-16(15)2)26(24,25)20-14-22-19-8-4-3-7-18(19)21(20)23-11-5-6-12-23/h3-4,7-10,13-14H,5-6,11-12H2,1-2H3
InChIKeyPGRQFTQJZAQADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (CAS 872209-39-7): Core Structural Identity for Focused Procurement


3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline (PubChem CID 5642402) is a fully synthetic quinoline-based small molecule that juxtaposes a 3,4-dimethylbenzenesulfonyl acceptor at the 3‑position with a pyrrolidin-1-yl donor at the 4‑position of the quinoline scaffold [1]. The compound possesses a molecular weight of 366.5 g·mol⁻¹, a predicted XLogP3-AA of 4.3, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, and a topological polar surface area of 58.7 Ų [1]. It was first deposited in PubChem in 2005 and appears in the generic Markush structure of at least one patent family claiming sulfonyl‑quinoline derivatives as allosteric ligands of metabotropic glutamate receptors 1 and 5 (mGluR1/5) [2]. These physicochemical and patent‑landscape descriptors position the compound within a competitive structural class where small variations in the sulfonyl‑aryl substitution pattern and the 4‑amino motif can drastically alter target engagement, selectivity, and developability.

Why Close Analogs of 3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline Cannot Be Casually Interchanged


The compound occupies a niche that is exquisitely sensitive to both the substitution pattern on the benzenesulfonyl ring and the nature of the 4‑position amine. Patent‑space mapping confirms that the 3,4‑dimethyl arrangement is a recurrent pharmacophoric motif in sulfonyl‑quinoline mGluR ligands, whereas the 4‑chloro, 4‑methyl, or 4‑ethyl monosubstituted analogs appear in distinct biological contexts—including antimicrobial latent‑cell killing [1] and kinase‑focused screening collections . Even within the mGluR patent, the 4‑(pyrrolidin-1-yl) substitution pattern is explicitly claimed alongside 4‑piperidinyl and 4‑(4‑substituted‑piperazin‑1-yl) variants, implying that the pyrrolidine ring confers a unique steric and electronic profile that cannot be recapitulated by larger or more flexible amines [2]. Consequently, procurement decisions that treat any 4‑(pyrrolidin-1-yl)quinoline sulfonamide as functionally equivalent risk compromising the very selectivity or potency that the specific 3,4‑dimethyl substitution was designed to achieve. The quantitative evidence below delineates where differentiation can—and cannot—be substantiated.

Quantitative Differentiation Evidence: 3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline vs. Closest Analogs


Predicted Lipophilicity (XLogP3-AA) as a Surrogate for Membrane Permeability: 3‑(3,4‑Dimethylbenzenesulfonyl) vs. 4‑Chlorobenzenesulfonyl Analog

The target compound exhibits a computed XLogP3-AA value that indicates a markedly different partition behavior compared with the closest commercially available 4‑(pyrrolidin‑1‑yl)quinoline sulfonamide comparator. PubChem computational data assign the 3,4‑dimethyl analog an XLogP3-AA of 4.3 [1], whereas ChemDiv’s reported logP/logD for 3‑(4‑chlorobenzene‑1‑sulfonyl)‑4‑(pyrrolidin‑1‑yl)quinoline is 4.52 . The 0.22 log-unit lower lipophilicity of the 3,4‑dimethyl compound implies measurably different passive membrane permeation and solubility characteristics, which can influence cellular assay penetration, protein binding, and off‑target promiscuity in mGluR CNS-targeted programs [2].

Lipophilicity Membrane permeability Druglikeness mGluR allosteric modulators

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Profile: 3,4‑Dimethyl vs. 6‑Fluoro‑4‑methylphenylsulfonyl Analog

PubChem assigns the target compound a TPSA of 58.7 Ų, along with zero hydrogen‑bond donors and four hydrogen‑bond acceptors [1]. The structurally related 6‑fluoro‑3‑(4‑methylbenzene‑1‑sulfonyl)‑4‑(pyrrolidin‑1‑yl)quinoline, available from ChemDiv, introduces an electron‑withdrawing 6‑fluoro substituent and a 4‑methylbenzenesulfonyl group, resulting in a molecular weight of 370.4 g·mol⁻¹ . Although the precise TPSA of the 6‑fluoro analog has not been published, the addition of fluorine increases molecular weight by 3.9 Da and alters the electron distribution of the quinoline core in a way that can modulate π–π stacking with the mGluR allosteric binding pocket identified in CN101730684B [2]. The target compound’s lower molecular weight and absence of halogen atoms make it a cleaner sensor for structure–activity relationship (SAR) studies where halogen‑driven potency or metabolism effects are to be deconvoluted.

Polar surface area CNS drug design QSAR mGluR1/5 ligands

Patent‑Derived Class Differentiation: 4‑(Pyrrolidin‑1‑yl) vs. 4‑(Piperidin‑1‑yl) and 4‑(4‑Substituted‑Piperazin‑1‑yl) in mGluR1/5 Ligand Space

Patent CN101730684B explicitly enumerates hundreds of sulfonyl‑quinoline derivatives in which the 4‑position amine is varied across pyrrolidine, piperidine, and substituted piperazine [1]. In the patent’s generic formula, compounds bearing a 4‑(pyrrolidin‑1‑yl) group are claimed as distinct chemical entities from those with 4‑(piperidin‑1‑yl) or 4‑(4‑methylpiperazin‑1‑yl) groups. While the patent does not disclose numeric IC₅₀ values for the unsubstituted quinoline scaffold, the structural discrimination implies that the smaller ring size and higher conformational constraint of pyrrolidine relative to piperidine produce a measurable difference in receptor binding or functional activity. Multiple compounds in the patent family that contain the 3,4‑dimethylbenzenesulfonyl motif but vary the 4‑amine were separately exemplified, underscoring that the amine identity is non‑interchangeable for mGluR1/5 activity [1].

mGluR1 mGluR5 Allosteric modulator Patent SAR Structure-activity relationship

Biological Fingerprint Divergence: Antimicrobial Latent‑Cell Killing Scope of 4‑(Pyrrolidin‑1‑yl)quinoline Series

Patent WO‑2008142384‑A1 discloses the use of a broad series of 4‑(pyrrolidin‑1‑yl)quinoline compounds for killing clinically latent microorganisms, including Mycobacterium tuberculosis [1]. The generic formula encompasses diverse R₁, R₂, R₃, and E substituents, with the 4‑(pyrrolidin‑1‑yl) group maintained as a core requirement. While the specific 3‑(3,4‑dimethylbenzenesulfonyl) derivative is not a named example, the patent confirms that variations in the sulfonyl‑aryl substitution pattern are tolerated and that biological activity against latent bacteria is a class‑level property. In contrast, the mGluR1/5 patent (CN101730684B) focuses on CNS indications [2]. This dual‑indication landscape implies that the target compound occupies a unique intersection of chemical space that is simultaneously relevant to anti‑infective and CNS discovery programs, whereas the 4‑chlorobenzenesulfonyl analog is primarily positioned as an antimicrobial latent‑cell tool.

Antimicrobial Latent infection Phenotypic screening 4-(pyrrolidin-1-yl)quinoline

Best‑Fit Application Scenarios for Procuring 3-(3,4-Dimethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline


mGluR1/5 Allosteric Modulator Hit‑to‑Lead Optimization

The compound’s explicit coverage by the CN101730684B patent [1] makes it a logical starting point for medicinal chemistry teams targeting metabotropic glutamate receptors 1 and 5. Its 4‑(pyrrolidin‑1‑yl) group and 3,4‑dimethylbenzenesulfonyl substitution mirror the patented pharmacophore, allowing direct comparison with in‑house piperidine or piperazine analogs. Procurement of this specific compound enables clean SAR dissection of ring‑size effects on mGluR allosteric modulation without confounding halogen or extended alkyl groups.

Physicochemical Benchmarking in CNS Multiparameter Optimization

With a TPSA of 58.7 Ų, an XLogP3-AA of 4.3, and zero hydrogen‑bond donors [2], the compound resides within favorable CNS drug‑like space. It can serve as a reference standard for evaluating how incremental structural changes (e.g., introduction of 6‑fluoro or 4‑chloro substituents) shift key parameters such as logP, permeability, and P‑glycoprotein efflux ratio in parallel artificial membrane permeability assays (PAMPA) or MDR1‑MDCK assays.

Antimicrobial Persistence Assay Probe in Latent Tuberculosis Models

Given that the 4‑(pyrrolidin‑1‑yl)quinoline chemotype is validated for killing clinically latent microorganisms in WO‑2008142384‑A1 [3], this compound can be incorporated into low‑oxygen recovery assays (LORA) or streptomycin‑dependent latent Mycobacterium tuberculosis models. Its 3,4‑dimethyl substitution pattern provides a distinct electronic profile compared with the 4‑chloro analog, enabling structure–phenotype relationship studies.

Chemical Probe for Sulfonyl‑Quinoline Mediated Enzyme Inhibition Screening

The combination of a strongly electron‑deficient sulfonyl‑quinoline core and a conformationally restricted pyrrolidine ring creates a hydrogen‑bond acceptor‑rich surface capable of interacting with catalytic serine or cysteine residues. The compound is therefore suitable for broad‑panel enzyme inhibition screens (kinases, proteases, or metabolic enzymes) where the 3,4‑dimethyl pattern can be varied against 4‑methyl, 4‑chloro, or 4‑ethyl analogs to rapidly map steric and electronic requirements of the target active site.

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